molecular formula C10H10N2O2 B2982639 3-Cyano-5-(dimethylamino)benzoic acid CAS No. 453565-73-6

3-Cyano-5-(dimethylamino)benzoic acid

Cat. No. B2982639
Key on ui cas rn: 453565-73-6
M. Wt: 190.202
InChI Key: HPSVQVNWZVCAQW-UHFFFAOYSA-N
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Patent
US06660753B2

Procedure details

A solution of methyl-3-cyano-5-dimethylaminobenzoate (318 mg, 1.6 mmol) in tetrahydrofuran (5 mL) was treated with 0.5 N lithium hydroxide (3.7 mL, 1.9 mmol). The reaction was stirred at 70° C. for 30 minutes and then the solvent was removed in vacuo. The residue was dissolved in a small amount of water and then acidified by the dropwise addition of 2 N hydrogen chloride until a white precipitate no longer formed. Following extraction of the aqueous layer with diethyl ether, the organic layer was then washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 308 mg (quantitative) of 3-cyano-5-dimethylaminobenzoic acid.
Name
methyl-3-cyano-5-dimethylaminobenzoate
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[C:6]([C:13]#[N:14])[CH:5]=1.[OH-].[Li+]>O1CCCC1>[C:13]([C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=1)[C:3]([OH:15])=[O:2])#[N:14] |f:1.2|

Inputs

Step One
Name
methyl-3-cyano-5-dimethylaminobenzoate
Quantity
318 mg
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)N(C)C)C#N)=O
Name
Quantity
3.7 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a small amount of water
ADDITION
Type
ADDITION
Details
acidified by the dropwise addition of 2 N hydrogen chloride until a white precipitate
CUSTOM
Type
CUSTOM
Details
no longer formed
EXTRACTION
Type
EXTRACTION
Details
extraction of the aqueous layer with diethyl ether
WASH
Type
WASH
Details
the organic layer was then washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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